5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid
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Overview
Description
5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid salt hydrate is a highly pure, synthetic, and biologically active compound. It is a selective antagonist of P2X3 and P2X2/3 receptors, which are involved in various physiological processes, including pain perception . The compound is known for its ability to decrease neuropathic and inflammatory pain by inhibiting the P2X3 receptor-mediated calcium influx .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid salt hydrate is synthesized through a series of chemical reactions involving the combination of various organic compounds. The synthesis typically involves the reaction of 5-[[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid with sodium hydroxide to form the sodium salt hydrate .
Industrial Production Methods
The industrial production of this compound salt hydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and is subjected to rigorous quality control measures to meet the required standards .
Chemical Reactions Analysis
Types of Reactions
5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound salt hydrate include sodium hydroxide, hydrogen peroxide (for oxidation), and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound salt hydrate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid salt hydrate has a wide range of scientific research applications, including:
Mechanism of Action
5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid salt hydrate exerts its effects by selectively antagonizing P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels that mediate the influx of calcium ions in response to extracellular ATP. By blocking these receptors, this compound salt hydrate inhibits the calcium influx, thereby reducing the transmission of pain signals and alleviating neuropathic and inflammatory pain .
Comparison with Similar Compounds
Similar Compounds
A-804598: Another selective antagonist of P2X3 and P2X2/3 receptors with similar properties and applications.
Suramin sodium salt: A non-selective antagonist of P2 receptors, used in various research applications.
A-438079 hydrochloride hydrate: A selective antagonist of P2X7 receptors, used to study the role of P2X7 in inflammation and pain.
Uniqueness
5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid salt hydrate is unique due to its high selectivity for P2X3 and P2X2/3 receptors, making it a valuable tool for studying these specific receptors. Its ability to effectively reduce neuropathic and inflammatory pain sets it apart from other similar compounds .
Properties
IUPAC Name |
5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGBOYBIENNKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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